molecular formula C33H30N2O5 B152463 (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid CAS No. 84889-09-8

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid

Cat. No. B152463
CAS RN: 84889-09-8
M. Wt: 534.6 g/mol
InChI Key: KZPTXQVSHOISSL-KYJUHHDHSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the protection of the amine group using the Fmoc group, followed by various coupling reactions to build up the rest of the molecule. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple chiral centers, aromatic rings, and amide linkages. The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. For example, the Fmoc group could be removed under acidic conditions, and the amide linkages could be hydrolyzed under strongly acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would likely be influenced by the presence of polar amide groups and nonpolar aromatic rings. Its melting and boiling points would depend on the strength of intermolecular forces, such as hydrogen bonding and pi-stacking interactions.


Scientific Research Applications

Peptide Synthesis

  • Fmoc-amino acids are crucial in the solid-phase synthesis of peptides. For example, Seebach and Šebesta (2003) detail the preparation of N-Fmoc-protected β2-homoamino acids, which are essential for synthesizing β-peptides (Seebast, R., & Šebesta, D., 2003).

Drug Design and Discovery

  • Fmoc-amino acids contribute to the synthesis of novel compounds with potential therapeutic applications. For instance, Negoro et al. (2010) discuss the creation of a potent GPR40 agonist using a phenylpropanoic acid moiety derived from Fmoc-amino acids, which is significant in developing treatments for type 2 diabetes mellitus (Negoro, N., et al., 2010).

Nanotechnology and Material Science

  • The self-assembly properties of Fmoc-amino acids have been explored for nanotechnological applications. Gour et al. (2021) reported on the self-assembled structures formed by various Fmoc-modified amino acids under different conditions, highlighting their potential in material science and nanotechnology (Gour, N., et al., 2021).

Computational Peptidology

  • In computational peptidology, Fmoc-amino acids are studied for their chemical reactivity and molecular properties. Flores-Holguín et al. (2019) utilized conceptual density functional theory to analyze the reactivity of peptides containing Fmoc-amino acids, providing valuable insights for drug design processes (Flores-Holguín, N., et al., 2019).

Chemical and Physiological Properties

  • The chemical and physiological properties of derivatives of Fmoc-amino acids have been a subject of study, with applications in understanding biochemical processes and potential therapeutic uses. Neish (2010) explored such properties in a study focused on aminofluorene derivatives (Neish, W., 2010).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature references would be needed.


properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPTXQVSHOISSL-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460392
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid

CAS RN

84889-09-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84889-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
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(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
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(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
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(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
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(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
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(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid

Citations

For This Compound
2
Citations
S Lin, H Sun, EJ Cornel, JH Jiang, YQ Zhu… - Chinese Journal of …, 2021 - Springer
Dented nanospheres show promising potential in drug delivery, nanomotors, etc. However, it is still challenging to prepare them by homopolymer self-assembly because of the strict …
Number of citations: 6 link.springer.com
H Sun, Y Gao, Y Fan, J Du, J Jiang… - Macromolecular Rapid …, 2023 - Wiley Online Library
Polymeric bowl‐shaped nanoparticles (BNPs) are anisotropic hollow structures with large openings on the surface, which have shown advantages such as high specific area and …
Number of citations: 3 onlinelibrary.wiley.com

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